molecular formula C16H11F3N2O B7455311 4-methyl-7-phenyl-5-(trifluoromethyl)-1H-1,8-naphthyridin-2-one

4-methyl-7-phenyl-5-(trifluoromethyl)-1H-1,8-naphthyridin-2-one

Cat. No.: B7455311
M. Wt: 304.27 g/mol
InChI Key: ZUUVBXBEEPMRPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-7-phenyl-5-(trifluoromethyl)-1H-1,8-naphthyridin-2-one, also known as MPTN, is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. MPTN is a member of the naphthyridinone family of compounds, which are known for their diverse biological and pharmacological properties. In

Scientific Research Applications

4-methyl-7-phenyl-5-(trifluoromethyl)-1H-1,8-naphthyridin-2-one has been studied extensively for its potential applications in various fields. One area of research has focused on its use as a fluorescent probe for the detection of metal ions such as copper and zinc. This compound has also been investigated for its potential as a photosensitizer in photodynamic therapy, a type of cancer treatment that uses light to activate a photosensitizing agent to produce reactive oxygen species that can kill cancer cells. Additionally, this compound has been studied for its antifungal and antibacterial properties.

Mechanism of Action

The exact mechanism of action of 4-methyl-7-phenyl-5-(trifluoromethyl)-1H-1,8-naphthyridin-2-one is not fully understood. However, studies have suggested that it may interact with cellular targets such as DNA and enzymes involved in cellular metabolism. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In one study, this compound was found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been shown to have antioxidant properties, which may make it useful for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methyl-7-phenyl-5-(trifluoromethyl)-1H-1,8-naphthyridin-2-one in lab experiments is its fluorescent properties, which make it useful for the detection of metal ions and other targets. Additionally, this compound has been shown to have low toxicity, making it a relatively safe compound to work with. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to work with in certain applications.

Future Directions

There are several future directions for research on 4-methyl-7-phenyl-5-(trifluoromethyl)-1H-1,8-naphthyridin-2-one. One area of research could focus on further investigating its potential as a photosensitizer in photodynamic therapy. Another area of research could explore its potential as a therapeutic agent for the treatment of cancer, fungal infections, and bacterial infections. Additionally, future research could investigate the mechanism of action of this compound in more detail to better understand its interactions with cellular targets.

Synthesis Methods

4-methyl-7-phenyl-5-(trifluoromethyl)-1H-1,8-naphthyridin-2-one can be synthesized using a variety of methods. One common method involves the reaction of 2-cyano-3-trifluoromethylpyridine with 4-methylphenylhydrazine in the presence of a base such as sodium hydride. The resulting product is then oxidized using a mild oxidizing agent such as potassium permanganate to yield this compound.

Properties

IUPAC Name

4-methyl-7-phenyl-5-(trifluoromethyl)-1H-1,8-naphthyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O/c1-9-7-13(22)21-15-14(9)11(16(17,18)19)8-12(20-15)10-5-3-2-4-6-10/h2-8H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUVBXBEEPMRPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C(=CC(=N2)C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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